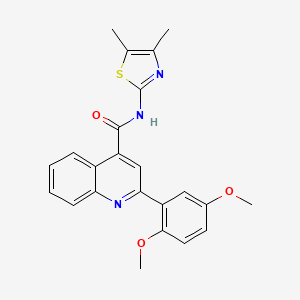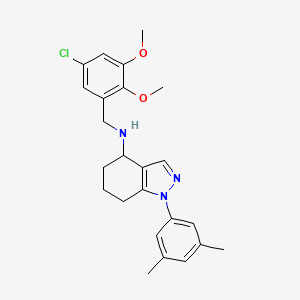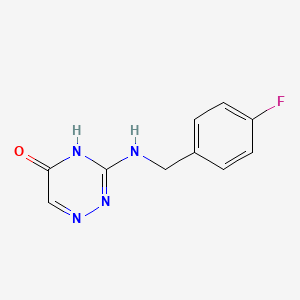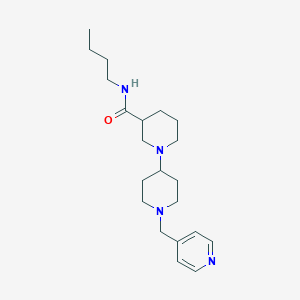
2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and aluminum chloride as a catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Thiazole and Quinoline Units: The final step involves the coupling of the thiazole and quinoline units through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This can result in the disruption of cellular processes such as DNA replication, transcription, and protein synthesis, ultimately leading to cell death or growth inhibition.
類似化合物との比較
Similar Compounds
- 2-(2,5-dimethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
- 2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-oxazol-2-yl)quinoline-4-carboxamide
- 2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-imidazol-2-yl)quinoline-4-carboxamide
Uniqueness
2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is unique due to the presence of both the 2,5-dimethoxyphenyl and 4,5-dimethyl-1,3-thiazol-2-yl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and improve its overall biological activity compared to similar compounds.
特性
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-13-14(2)30-23(24-13)26-22(27)17-12-20(25-19-8-6-5-7-16(17)19)18-11-15(28-3)9-10-21(18)29-4/h5-12H,1-4H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLOSSUIAPHVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![METHYL 2-{[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]AMINO}BENZOATE](/img/structure/B6117280.png)

![N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B6117303.png)
![8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B6117312.png)
![2-(2-fluorophenyl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117317.png)
![5-BENZYL-6-HYDROXY-3-(4-METHOXYPHENYL)-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-4(3H)-PYRIMIDINONE](/img/structure/B6117321.png)

![2-(2-Methoxyethyl)-1-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidine](/img/structure/B6117343.png)
![5-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol](/img/structure/B6117356.png)

![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6117375.png)
